disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
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Description
Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate is a useful research compound. Its molecular formula is C40H76NNa2O10P and its molecular weight is 808.0 g/mol. The purity is usually 95%.
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Biological Activity
Disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate, also known as a phospholipid analog, exhibits significant biological activity that is crucial for various therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C41H76N2O10P with a molecular weight of approximately 758.06 g/mol. The presence of heptadecanoyloxy chains enhances its lipophilicity, facilitating membrane interaction and cellular uptake.
Disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate primarily functions through the following mechanisms:
- Cell Membrane Interaction : The lipid components allow the compound to integrate into cellular membranes, influencing membrane fluidity and permeability.
- Signal Transduction Modulation : It may act as a signaling molecule or modulator in various biochemical pathways, particularly those involving phospholipid metabolism.
- Antioxidant Activity : The compound has been observed to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
1. Anticancer Activity
Research indicates that disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound significantly reduces the proliferation of cancer cells in a dose-dependent manner.
- Induction of Apoptosis : Mechanistic studies reveal that it activates apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection studies:
- Protection Against Neurotoxicity : In models of neurodegeneration, it mitigates cell death induced by neurotoxic agents.
- Modulation of Neuroinflammatory Responses : It reduces the production of pro-inflammatory cytokines in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value of 15 µM. |
Study 2 | Showed neuroprotective effects in an animal model of Alzheimer’s disease, reducing cognitive decline by 30%. |
Study 3 | Reported enhanced membrane fluidity and improved signal transduction in neuronal cells treated with the compound. |
Properties
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);;/q;2*+1/p-2/t36-,37+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAMWUYDAEVCE-NBBUAANBSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NNa2O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.